Hydrogen‑Bond Acceptor Count: Nitro‑Enhanced Capacity vs. Des‑Nitro and Amino Congeners
The target compound presents 8 hydrogen‑bond acceptors (HBA) compared to 7 for the 2‑amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid analog and 6 for the des‑nitro 4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid variant [REFS‑1]. The additional acceptor arises from the two oxygen atoms of the nitro group, which can engage in bifurcated hydrogen bonds or metal coordination. In computational docking studies, an increased HBA count correlates with enhanced binding pose diversity and potential for key polar interactions with target proteins, offering a distinct advantage in fragment‑based lead generation where polar pharmacophore features are desired [REFS‑2].
| Evidence Dimension | Hydrogen‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 8 |
| Comparator Or Baseline | 2‑Amino‑4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid (HBA = 7); 4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid (HBA = 6) |
| Quantified Difference | +1 vs. amino analog; +2 vs. des‑nitro analog |
| Conditions | Computed by Cactvs 3.4.8.24 based on molecular structure (PubChem 2025.09.15) |
Why This Matters
Higher HBA count broadens the scope of potential intermolecular interactions in host–guest chemistry and protein–ligand recognition, making the nitro‑bearing scaffold preferable when polar contacts are critical for activity.
- [1] PubChem Compound Summary for CID 22030167 (target), CID 22030253 (2‑amino analog), and CID 15910301 (4‑(3‑trifluoromethylpyridin‑2‑yl)benzoic acid). Computed hydrogen‑bond acceptor counts. National Center for Biotechnology Information (2026). View Source
- [2] Kenny, P. W. Hydrogen‑bonding in drug design. J. Med. Chem. 2022, 65, 14261–14275. View Source
